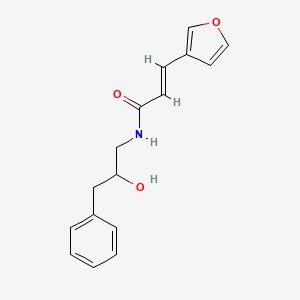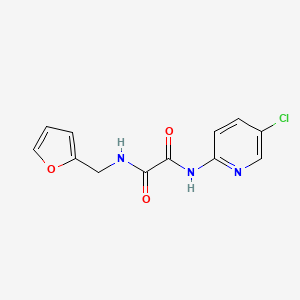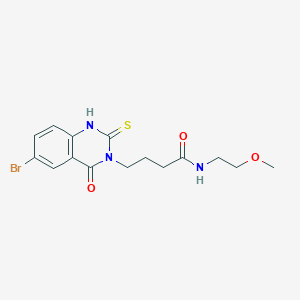
2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, also known as 5ATMPA, is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in the early 2000s and has since been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Studies
A focused library of acrylonitrile analogues, including compounds similar to 2-(5-Acetyl-2-thienyl)-3-(3-methoxyphenyl)acrylonitrile, was synthesized using a Knoevenagel condensation method. This approach highlighted the eco-friendly synthesis of (Z)-acrylonitrile derivatives, showcasing improvements in synthetic efficiency, purity, and selectivity. The study also explored acetylcholinesterase (AChE) inhibition, where compounds with methoxy groups showed significant inhibitory activity, indicating potential for applications in neurodegenerative disease research (Parveen et al., 2014).
Crystal Structure Analysis
Research into the crystal structure of acrylonitrile derivatives has provided insights into their chemical behavior and potential applications in material science. The study of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, a compound structurally related to this compound, revealed intricate hydrogen bonding patterns, offering clues to its reactivity and stability (Kavitha et al., 2006).
Environmental and Biological Monitoring
A method for quantifying biomarkers of exposure to acrylonitrile in human urine by LC-MS/MS was developed, enabling the assessment of environmental or occupational exposure. This research is crucial for understanding the health impacts of acrylonitrile derivatives and for developing safety standards (Schettgen et al., 2009).
Electropolymerization and Electrochemical Characterization
Studies on the electropolymerization of acrylate substituted thiophene derivatives, which are structurally related to this compound, have explored their potential in creating electroactive films. Such research indicates the possibility of using these compounds in the development of advanced materials for electronic applications (Lankinen et al., 1999).
Cytotoxicity of Pyrazole Derivatives
Research on the synthesis and cytotoxicity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which involve reactions with compounds similar to this compound, contributes to the field of medicinal chemistry. These studies aim to discover new bioactive compounds with potential applications in cancer treatment (Hassan et al., 2014).
Propiedades
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNINFSCCAFFLKK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

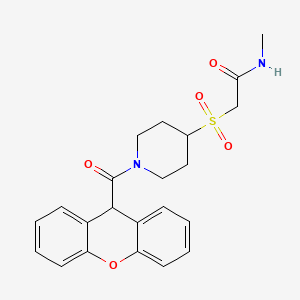
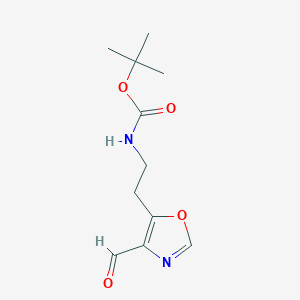
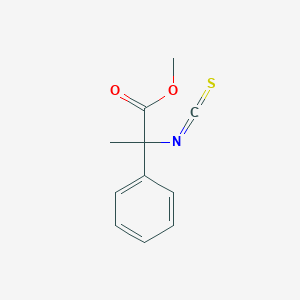
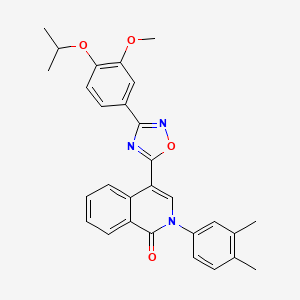
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-(3-methoxypyrrolidin-1-yl)phenyl)methanone](/img/structure/B2891301.png)
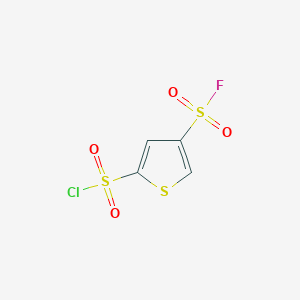
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethylbenzoate](/img/structure/B2891304.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide](/img/structure/B2891306.png)
